(6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride
CAS No.: 2097938-54-8
Cat. No.: VC4161900
Molecular Formula: C7H11BrCl2N2O
Molecular Weight: 289.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097938-54-8 |
|---|---|
| Molecular Formula | C7H11BrCl2N2O |
| Molecular Weight | 289.98 |
| IUPAC Name | (6-bromo-2-methoxypyridin-3-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H9BrN2O.2ClH/c1-11-7-5(4-9)2-3-6(8)10-7;;/h2-3H,4,9H2,1H3;2*1H |
| Standard InChI Key | YHJLNDKCKLSEKV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=N1)Br)CN.Cl.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound consists of a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 6-position with a bromine atom. A methanamine (-CH₂NH₂) group is attached to the 3-position, with two hydrochloride molecules forming the dihydrochloride salt . The presence of bromine introduces steric and electronic effects that influence reactivity, while the methoxy group enhances solubility in polar solvents .
Table 1: Key Structural and Chemical Data
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (6-bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride involves multi-step organic reactions, as inferred from related methoxypyridine derivatives:
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Protection of Functional Groups: A starting pyridine derivative undergoes methoxylation at the 2-position using methylating agents like iodomethane in the presence of a base.
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Bromination: Electrophilic bromination at the 6-position is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
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Introduction of Methanamine: The 3-position is functionalized via reductive amination or nucleophilic substitution, followed by purification via column chromatography.
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Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt, enhancing stability and solubility .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Methoxylation | CH₃I, K₂CO₃, DMF, 60°C | Excess methylating agent |
| Bromination | NBS, AIBN, CCl₄, reflux | Light exclusion |
| Reductive Amination | NaBH₃CN, MeOH, RT | pH control (~4–5) |
Industrial-Scale Production
Scaled manufacturing employs continuous flow reactors to improve heat transfer and reduce side reactions. Automated systems monitor parameters such as temperature (±2°C) and pressure to ensure batch consistency . Post-synthesis, the product is lyophilized to achieve >98% purity, as verified by HPLC.
Physicochemical Properties
Thermal and Solubility Profiles
The compound’s density is 1.5±0.1 g/cm³, with a boiling point of 286.0±35.0°C at 760 mmHg . It is hygroscopic and requires storage under inert gas (argon/nitrogen) at 2–8°C to prevent degradation . Solubility in water is moderate (~50 mg/mL), but it dissolves readily in dimethyl sulfoxide (DMSO) and methanol .
Stability and Reactivity
Applications in Scientific Research
Pharmaceutical Development
As a pyridine derivative, this compound serves as a precursor in synthesizing kinase inhibitors and receptor antagonists. Its bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures common in drug candidates .
Chemical Biology
Researchers utilize it to probe enzyme active sites due to its ability to form hydrogen bonds via the methanamine group. Preliminary studies suggest activity against proteases involved in viral replication, though detailed mechanistic data remain unpublished.
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